2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide
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Overview
Description
The compound “2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide” is a complex organic molecule. It contains several functional groups and rings, including a benzimidazole ring, a thienopyrazole ring, and an acetamide group . The benzimidazole ring is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . The thienopyrazole is a fused five-membered heterocycle containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several rings and functional groups. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The thienopyrazole ring is a five-membered ring containing sulfur and nitrogen . The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Scientific Research Applications
Antimicrobial and Antifungal Activity
One significant application of compounds related to the query structure involves antimicrobial and antifungal activities. For instance, pyrazole-imidazole-triazole hybrids have been synthesized and evaluated for antimicrobial activity, demonstrating excellent potency against certain fungi, even surpassing reference drugs like Fluconazole in effectiveness (Punia et al., 2021). This suggests the potential of similar compounds in treating or managing microbial infections.
Anticonvulsant Activity
Compounds with structures incorporating elements of the query compound have been explored for their anticonvulsant properties. Research into alkanamide derivatives bearing heterocyclic rings like pyrazole and imidazole has indicated superior anticonvulsant activity, offering a promising avenue for developing new treatments for seizure disorders (Tarikogullari et al., 2010).
Insecticidal Properties
Investigations into heterocycles incorporating thiadiazole moiety against pests like the cotton leafworm, Spodoptera littoralis, have showcased the potential insecticidal applications of these compounds. The synthesis of new derivatives has led to compounds that exhibit promising insecticidal properties (Fadda et al., 2017).
Antioxidant Properties
Benzimidazole derivatives have been studied as antioxidants for base oil, indicating the role these compounds can play in enhancing the oxidative stability of industrial materials. The inhibition efficiency of these derivatives marks them as potent antioxidants, useful in various applications ranging from pharmaceuticals to materials science (Basta et al., 2017).
Chemical Synthesis and Drug Development
The complex structure of the query compound hints at its potential utility in the synthesis of pharmacologically active molecules. For example, the development of acyl-CoA:cholesterol O-acyltransferase-1 inhibitors for the treatment of diseases involving ACAT-1 overexpression demonstrates the critical role of similar compounds in medicinal chemistry and drug development (Shibuya et al., 2018).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological effects
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-2-7-20-17(26)9-25-19(13-10-28-11-15(13)23-25)22-18(27)8-24-12-21-14-5-3-4-6-16(14)24/h3-6,12H,2,7-11H2,1H3,(H,20,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYBFIOOLGBGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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